2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of propanoic acid, featuring an amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Amino Acid Formation: The pyrazole derivative is then reacted with an appropriate α-amino acid precursor, such as glycine, under controlled conditions to form the desired amino acid derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and pyrazole ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a pyrazole ring
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-9-3-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H |
InChI Key |
OLUDRLILCJKLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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